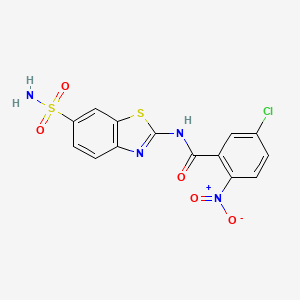

5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves cyclocondensation reactions and selective acylation processes. In one study, nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one were synthesized using 2-halobenzoyl chlorides with electron-withdrawing substituents. An improved procedure for preparing related intermediates was proposed, which includes the selective acylation of 5-methyl-1,3,4-thiadiazol-2-amine with 5-chlorosulfonyl-2-fluorobenzoyl chloride, followed by sulfonylation of amines .

Molecular Structure Analysis

The molecular structure and receptor target site details of the synthesized compounds are crucial for understanding their potential as active agents. Computational studies, including docking and molecular dynamic simulations, have been used to predict the interactions of these molecules with target enzymes. These studies help in revealing the molecular structure and provide insights into the stability of the compound at the binding site of target proteins .

Chemical Reactions Analysis

The reactivity of the cyanomethylene functionality in related compounds has been exploited to construct new heterocycles hybrid with 1,3,4-thiadiazole moiety. This approach has led to the synthesis of novel heterocyclic compounds with potential insecticidal activity. The chemical reactions involved in the synthesis are characterized by spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectra .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their antidiabetic and antimicrobial potential, have been evaluated through in vitro studies. The most potent compounds have been identified based on their inhibitory concentrations (IC50 values) against α-glucosidase and α-amylase enzymes. Additionally, the antibacterial and antifungal potentials of these compounds have been assessed against various microorganisms. The drug-likeness and ADMET properties of the compounds have also been predicted computationally, supporting their potential as antidiabetic and antimicrobial agents .

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

One study focused on the synthesis and biological evaluation of benzothiazole derivatives, demonstrating potent antitumor activities. These derivatives, including those similar in structure to 5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide, exhibited excellent in vivo inhibitory effects on tumor growth, highlighting their potential as cancer therapeutic agents (Yoshida et al., 2005).

Environmental Studies

In environmental sciences, the transformation products of sulfonamide drugs, including structures related to this compound, have been studied for their abiotic formation and persistence in water systems. These findings are crucial for understanding the environmental fate and behavior of sulfonamide antibiotics, with implications for water treatment and pollution assessment (Nödler et al., 2012).

Corrosion Inhibition

Research into the inhibition mechanisms of benzotriazole derivatives, including those with chloro and nitro substituents, has provided insights into their effectiveness in preventing copper corrosion in sulphate solutions. This research has implications for the development of more effective corrosion inhibitors in industrial applications (Aramaki et al., 1991).

Photodynamic Therapy

Benzochlorins, synthesized through modifications of benzothiazole derivatives, have shown efficacy as photosensitizers in photodynamic therapy, a treatment method for certain cancers. This research underscores the potential of such compounds in medical applications, especially in developing new therapeutic agents (Morgan et al., 1992).

Eigenschaften

IUPAC Name |

5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4O5S2/c15-7-1-4-11(19(21)22)9(5-7)13(20)18-14-17-10-3-2-8(26(16,23)24)6-12(10)25-14/h1-6H,(H2,16,23,24)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDMCTDZOJVLLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azabicyclo[4.3.1]decane-4,8-dione](/img/structure/B2565093.png)

![N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2565095.png)

![N-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2565097.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2565104.png)

![5-methyl-N-(4-sulfamoylphenethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2565114.png)